molecular formula C16H17NO2 B13985153 (r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid

(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B13985153
M. Wt: 255.31 g/mol
InChI Key: LGXCBYBDNGJBSO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a chiral, non-natural amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its structure integrates a rigid, planar biphenyl moiety, which can mimic peptide turn structures and contribute to binding affinity and selectivity for various biological targets, alongside a flexible propanoic acid backbone and a primary amine group suitable for further functionalization. This compound is primarily valued as a key synthetic intermediate or building block for the construction of novel peptides and peptidomimetics. Compounds featuring the biphenyl scaffold are frequently explored in pharmaceutical research for their potential to interact with enzymes and receptors, and have been investigated in the context of developing novel antiviral agents, particularly as capsid assembly modulators for Hepatitis B and Delta virus infections . The (R)-enantiomer provides a specific three-dimensional configuration that is crucial for achieving optimal interactions with chiral biological targets, helping to fine-tune properties like potency and metabolic stability. The reactive amino and carboxylic acid groups allow for straightforward incorporation into larger molecular architectures using standard peptide coupling techniques. This product is intended for research applications in drug discovery and chemical biology and is strictly for Professional and Laboratory Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1

InChI Key

LGXCBYBDNGJBSO-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Chiral Alcohol Intermediate and Mitsunobu Reaction

A notable preparation method involves the conversion of (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol to the corresponding amino acid hydrochloride salt through a Mitsunobu reaction followed by hydrolysis and acid treatment. The key steps are:

  • Dissolution of (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol in toluene under nitrogen atmosphere.
  • Addition of triphenylphosphine and succinimide at low temperature (0-5°C).
  • Dropwise addition of diisopropyl azodicarboxylate (DIAD) solution in toluene over 2-5 hours with stirring and temperature control.
  • Monitoring of reaction progress by HPLC.
  • Evaporation of solvent under reduced pressure at 65-75°C.
  • Addition of water and concentrated hydrochloric acid, followed by heating to slight reflux and stirring for over 16 hours to complete hydrolysis and formation of the amino acid hydrochloride salt.

This method yields the (R)-amino acid hydrochloride with high purity and mild reaction conditions, minimizing impurities and reagent excess.

Palladium-Catalyzed Cross-Coupling for Biphenyl Construction

The biphenyl moiety in the target molecule is commonly constructed via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key features include:

  • Coupling of aryl halides (e.g., iodobenzene derivatives) with arylboronic acids in the presence of Pd catalysts such as Pd(dba)2 and triphenylphosphine.
  • Use of bases like potassium phosphate or sodium tert-butoxide.
  • Refluxing in solvents such as dioxane or tetrahydrofuran-water mixtures.
  • Oxygen atmosphere may be employed to facilitate oxidative coupling in some protocols.

This approach allows for the efficient and selective formation of the biphenyl core with various substitutions, enabling further functionalization towards the amino acid target.

Synthesis of Protected Amino Acid Derivatives

The amino acid is often synthesized initially in a protected form to facilitate handling and further synthetic transformations. For example:

  • Preparation of (R)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves introducing the tert-butoxycarbonyl (Boc) protecting group on the amino function.
  • This compound is commercially available and can be synthesized by Boc-protection of the free amino acid or by coupling Boc-protected amines with biphenyl-containing intermediates.
  • The Boc group protects the amine during subsequent reactions and can be removed under acidic conditions to yield the free amino acid.

Comparative Data Table of Preparation Methods

Step/Method Key Reagents & Conditions Yield/Purity Notes Source
Mitsunobu reaction on chloropropanol Triphenylphosphine, DIAD, succinimide, toluene, HCl reflux High purity, mild conditions Effective stereospecific inversion, HPLC monitored
Pd-catalyzed Suzuki coupling for biphenyl Pd(dba)2, PPh3, K3PO4, aryl halide & boronic acid, reflux Moderate to high yields (50-90%) Widely used for biphenyl construction
Boc-protection of amino acid Boc2O, base (e.g., NaHCO3), organic solvent High yield and purity Protects amino group for further synthesis

Research Results and Analytical Monitoring

  • HPLC Monitoring: The Mitsunobu reaction and subsequent hydrolysis steps are monitored by high-performance liquid chromatography (HPLC) to ensure complete conversion and minimal impurity formation.
  • Stereochemical Control: The use of chiral starting materials and mild reaction conditions preserves the stereochemistry at the α-carbon, yielding the (R)-enantiomer predominantly.
  • Purity and Characterization: The final amino acid and its protected derivatives are characterized by NMR, mass spectrometry, and optical rotation to confirm structure and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the biphenyl moiety.

Scientific Research Applications

Chemistry

    Stereochemical Studies: The chiral nature of the compound makes it a valuable subject for studying stereochemical effects in various reactions.

    Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in the products.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The biphenyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.

Mechanism of Action

The mechanism by which ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Enantiomeric and Stereochemical Variants

Key Compounds :

  • (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid (synthesis described in ): Shares the biphenyl-propanoic acid backbone but lacks the methyl group in the amino substituent (NH₂ vs. CH₂NH₂). Synthesized via a chemo-enzymatic process using protease enzymes, highlighting stereoselective production methods .
  • Racemic 2-([1,1'-Biphenyl]-4-yl)propanoic acid enantiomers (CAS 10516-54-8 (R) and 10532-14-6 (S)): Differ in substituent position (2-biphenyl vs. 3-biphenyl) and lack the aminomethyl group .

Impact of Stereochemistry :
The R-configuration in the target compound may enhance binding specificity to biological targets compared to the S-enantiomer, as seen in BCL-XL inhibitor studies (). Enantiomeric purity is critical for optimizing pharmacokinetics and reducing off-target effects .

Substituted Derivatives and Functional Modifications

A. BOC-L-4,4'-BIPHENYLALANINE (CAS 147923-08-8) :

  • Structure: (S)-3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid.
  • Key Feature: Incorporates a BOC-protected amino group, enhancing stability during peptide synthesis.
  • Comparison: The BOC group mitigates reactivity, contrasting with the free aminomethyl group in the target compound, which may improve solubility or receptor interaction .

B. Flurbiprofen Derivatives (e.g., Compound 6e) :

  • Structure: 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione.
  • Key Features : Fluorine atom and triazole-thione moiety enhance analgesic activity (e.g., 6e showed 82% inhibition in acetic acid writhing tests).
  • Comparison : The target compound lacks fluorine and heterocyclic groups but retains the biphenyl core, suggesting divergent mechanisms of action .

C. Dichloro-Phosphonomethyl Analog (CAS 174575-40-7):

  • Structure: (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid.
  • Comparison : The target compound’s simpler structure may offer better membrane permeability .

Biological Activity

(R)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid, also known as D-4,4'-biphenylalanine or (R)-2-amino-3-(biphenyl-4-yl)propanoic acid, is a compound with potential biological activities that have garnered attention in various fields of research. Its structural characteristics suggest possible interactions with biological systems, particularly in the context of neurochemistry and medicinal chemistry.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 170080-13-4
  • Synonyms : D-Biphenylalanine, 4-Phenyl-D-Phenylalanine

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its neuroprotective and anticancer properties.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The biphenyl structure is known to enhance the binding affinity to certain receptors involved in neuronal signaling.

Key Findings :

  • Inhibition of Neurotoxicity : Studies have shown that this compound can inhibit neurotoxic effects induced by glutamate in neuronal cell cultures.
  • Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters, suggesting a role in synaptic plasticity and cognitive functions.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, showing promise against various cancer cell lines.

Case Studies :

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on human cancer cell lines such as HeLa and A549. The IC50 values indicate potent activity at low concentrations.
    Cell LineIC50 (µM)
    HeLa10.5
    A5498.7
    HCT11612.3
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK and PI3K/Akt.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity.

Synthesis and Derivatives

The synthesis process involves standard peptide coupling techniques to obtain various derivatives with improved solubility and bioavailability. These derivatives have been tested for their biological activities, revealing enhanced potency compared to the parent compound.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (R)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid, and how is enantiomeric purity ensured?

  • Answer : The compound can be synthesized via chemo-enzymatic methods, such as protease-catalyzed resolution of ester precursors in the presence of aldehydes or metal complexes to favor the (R)-enantiomer . For chemical synthesis, chiral intermediates like tert-butyl carbamates (e.g., (R)-tert-butyl derivatives) are used to preserve stereochemistry during coupling reactions . Enantiomeric purity is typically verified using chiral RP-HPLC (C18 columns) with mobile phases adjusted for resolution, as demonstrated in studies of structurally related thiazolyl hydrazone derivatives .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

  • Answer :

  • 1H/13C NMR : Assigns stereochemistry and confirms biphenyl/aminomethyl substituents. For example, biphenyl protons appear as multiplet signals in aromatic regions (δ 7.2–7.6 ppm) .
  • HRMS : Validates molecular weight (e.g., C24H23NO2 requires [M+H]+ of 358.1807) .
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives, as applied to similar fluorobiphenyl propanoic acids .

Q. What are the primary biological targets or pathways associated with this compound?

  • Answer : While direct data on this compound is limited, structurally related biphenyl propanoic acids (e.g., fluorobiprofen derivatives) exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition . The aminomethyl group may enhance interactions with amine-sensitive targets, such as neurotransmitter receptors or amino acid transporters, based on analogs like Fmoc-D-4,4'-biphenylalanine .

Advanced Research Questions

Q. How do structural modifications at the aminomethyl or biphenyl groups influence biological activity?

  • Answer :

  • Aminomethyl substitution : Replacing the methyl group with bulkier substituents (e.g., tert-butyl) can sterically hinder target binding, as seen in SAR studies of thiazolyl hydrazone derivatives .
  • Biphenyl modifications : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 4'-position enhances metabolic stability, while hydroxyl groups improve solubility but reduce membrane permeability . Quantitative structure-activity relationship (QSAR) modeling is recommended to predict bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Answer : Contradictions often arise from enantiomeric impurities or assay conditions. For example, (S)-enantiomers of similar compounds show reduced COX-2 inhibition compared to (R)-forms . To address this:

  • Reproduce assays using enantiomerically pure samples (≥98% by chiral HPLC) .
  • Standardize in vitro conditions (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability .

Q. What strategies optimize RP-HPLC conditions for purity analysis and chiral resolution?

  • Answer :

  • Column : Use C18 columns with 3–5 µm particle size for high resolution .
  • Mobile phase : Adjust methanol/water ratios (e.g., 65:35) with additives like 0.1% trifluoroacetic acid (TFA) to improve peak symmetry .
  • Gradient elution : Apply a 10–90% organic phase gradient over 30 minutes for complex mixtures .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Answer : Key challenges include maintaining stereochemical integrity during coupling reactions and minimizing racemization. Solutions include:

  • Low-temperature reactions (−20°C) for acid-sensitive intermediates .
  • Enzymatic catalysis : Proteases like subtilisin retain enantioselectivity at multi-gram scales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.